molecular formula C7H8N2 B079068 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 10592-27-5

2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B079068
CAS RN: 10592-27-5
M. Wt: 120.15 g/mol
InChI Key: ZFFYPGZDXUPKNK-UHFFFAOYSA-N
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Patent
US07652137B2

Procedure details

98% Formic acid (37.5 mL, 0.97 mol) was added to a stirred and cooled (ice bath) neat Et3N (150 mL, 1.08 mol). A two-phase system, which was formed, was then added to a mixture of 7-azaindole (50.0 g, 0.424 mol), formic acid (750 mL), and 10% palladium on activated carbon (26.75 g, Degussa type), and stirred at 80° C. for 4 d. The mixture was cooled to r.t., the catalyst was filtered off and washed with formic acid (100 mL). The filtrate and washings were combined and concentrated in vacuum. The residual liquid was cooled (ice bath) and basified to pH 13 by slow addition of 50% aqueous NaOH (total of about 500 mL). Then, the mixture was refluxed for 2 h until TLC showed completion. Ice was added in amount sufficient to lower the temperature of the mixture to 20° C. The two-phase system was then extracted with AcOEt (5×500 mL). Combined extracts were washed with brine, dried MgSO4, and concentrated in vacuum. The residual brown solid was separated by means of SGC with AcOEt:MeOH as eluent to afford recovered 1 (12.57 g, 25%) and desired 2 (36.05 g, 71%). 1H NMR (400 MHz, CDCl3) δ 3.05 (t, J=8.4 Hz, 2H), 3.60 (t, J=8.4 Hz, 2H), 4.52 (bs, 1H), 6.49 (dd, J=7.0, 5.3 Hz, 1H), 7.23 (dq, J=7.0, 1.3 Hz, 1H), 7.81 (ddt, J=5.3, 1.3, 1.1 Hz, 1H).
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
26.75 g
Type
catalyst
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Two
Quantity
37.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCN(CC)CC.[NH:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][N:15]=2)[CH:10]=[CH:9]1>[Pd].C(O)=O>[NH:8]1[C:16]2=[N:15][CH:14]=[CH:13][CH:12]=[C:11]2[CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
CCN(CC)CC
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
N1C=CC2=CC=CN=C12
Name
Quantity
26.75 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
750 mL
Type
solvent
Smiles
C(=O)O
Step Three
Name
Quantity
37.5 mL
Type
solvent
Smiles
C(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
a stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A two-phase system, which was formed
STIRRING
Type
STIRRING
Details
stirred at 80° C. for 4 d
Duration
4 d
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
WASH
Type
WASH
Details
washed with formic acid (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
TEMPERATURE
Type
TEMPERATURE
Details
The residual liquid was cooled (ice bath)
ADDITION
Type
ADDITION
Details
basified to pH 13 by slow addition of 50% aqueous NaOH (total of about 500 mL)
TEMPERATURE
Type
TEMPERATURE
Details
Then, the mixture was refluxed for 2 h until TLC
Duration
2 h
ADDITION
Type
ADDITION
Details
Ice was added in amount sufficient
CUSTOM
Type
CUSTOM
Details
to 20° C
EXTRACTION
Type
EXTRACTION
Details
The two-phase system was then extracted with AcOEt (5×500 mL)
WASH
Type
WASH
Details
Combined extracts were washed with brine, dried MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
The residual brown solid was separated by means of SGC with AcOEt
CUSTOM
Type
CUSTOM
Details
MeOH as eluent to afford
CUSTOM
Type
CUSTOM
Details
recovered 1 (12.57 g, 25%)

Outcomes

Product
Name
Type
Smiles
N1CCC=2C1=NC=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.